6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one
Description
6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Properties
IUPAC Name |
6-chloro-3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-3-24(4-2)18-9-5-15(6-10-18)7-11-20(25)19-14-16-13-17(23)8-12-21(16)27-22(19)26/h5-14H,3-4H2,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRKYZRQYOXOIP-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Coumarin Core
The coumarin backbone is typically synthesized via the Pechmann condensation or Kostanecki-Robinson reaction . The Pechmann method, employing resorcinol and β-keto esters under acidic conditions, is widely adopted due to its high yield and scalability. For instance:
- Resorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) are refluxed in concentrated sulfuric acid at 60°C for 6 hours, yielding 7-hydroxy-4-methylcoumarin.
- Modifications include substituting resorcinol with 4-chlororesorcinol to introduce the chloro group at position 6 during the condensation.
Alternative Route (Kostanecki-Robinson):
Phenolic aldehydes react with acetic anhydride in the presence of sodium acetate to form coumarin derivatives. This method offers better control over substituents at position 3 but requires stringent anhydrous conditions.
Regioselective Chlorination at Position 6
Chlorination is achieved using sulfuryl chloride (SO2Cl2) or chlorine gas in dichloromethane at 0–5°C. Key considerations include:
- Temperature Control : Excess heat leads to polychlorination. A study reported 85% yield of 6-chlorocoumarin when reacting coumarin with SO2Cl2 at 0°C for 2 hours.
- Directing Groups : The electron-donating methoxy or hydroxy groups at position 7 direct electrophilic substitution to position 6.
Example Protocol :
6-Chloro-4-methyl-2H-chromen-2-one is synthesized by treating 4-methylcoumarin with SO2Cl2 (1.1 eq) in CH2Cl2, followed by quenching with ice-water.
Claisen-Schmidt Condensation for Propenoyl Side Chain
The propenoyl group is introduced via Claisen-Schmidt condensation between 6-chlorocoumarin-3-carbaldehyde and 4-diethylaminoacetophenone:
Reaction Conditions :
- Base Catalyst : Sodium hydroxide (10% w/v) in ethanol under reflux.
- Molar Ratio : 1:1.2 (aldehyde:ketone) to drive the reaction to completion.
- Stereochemical Control : The E-configuration is favored by kinetic control, with reflux conditions minimizing isomerization.
Yield Optimization :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78 |
| Reaction Time | 8 hours | 82 |
| Catalyst (NaOH) | 10% w/v | 85 |
Post-reaction, the crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:7).
Purification and Characterization
Chromatographic Techniques :
- Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted ketone and byproducts.
- Recrystallization : Ethanol/water (7:3) yields crystals suitable for X-ray diffraction.
Spectroscopic Validation :
- ¹H NMR : Key signals include δ 8.21 (d, J=15.6 Hz, H-α), δ 7.89 (s, H-5), and δ 3.42 (q, –N(CH2CH3)2).
- IR : Stretching vibrations at 1715 cm⁻¹ (C=O, coumarin) and 1650 cm⁻¹ (C=O, propenoyl).
Alternative Synthetic Routes
Microwave-Assisted Synthesis :
Reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >75%.
Enzymatic Methods :
Lipase-catalyzed esterification for greener synthesis, though yields remain suboptimal (50–60%).
Challenges and Optimization
- Byproduct Formation : Over-chlorination is mitigated by using stoichiometric SO2Cl2 and low temperatures.
- Stereochemical Purity : The E-isomer is stabilized by intramolecular hydrogen bonding between the carbonyl and hydroxyl groups.
- Scale-Up Issues : Solvent recovery and catalyst recycling are critical for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of molecules known as coumarins, which are recognized for their diverse biological activities. Coumarin derivatives have been studied for their potential in treating various diseases, including cancer, diabetes, and cardiovascular diseases.
Anticancer Activity
Research has indicated that certain coumarin derivatives exhibit anticancer properties. The structural modifications in 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one may enhance its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antidiabetic Potential
Studies suggest that compounds with similar structures can influence glucose metabolism and insulin sensitivity. The diethylamino group in this compound could enhance its interaction with biological targets involved in glucose regulation.
Biological Studies
The biological applications of 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one extend to its use in pharmacological research.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding its potential therapeutic effects and optimizing its structure for enhanced efficacy.
Toxicity and ADMET Studies
Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for determining the viability of this compound as a drug candidate. Preliminary studies indicate favorable ADMET profiles, suggesting low toxicity and good bioavailability.
Synthesis and Characterization
Recent research has focused on the synthesis of similar coumarin derivatives using biogenic catalysts, demonstrating the feasibility of producing these compounds efficiently while maintaining structural integrity .
Pharmacological Evaluation
In vitro studies have shown that derivatives of coumarins exhibit promising results against various cancer cell lines, indicating the potential application of 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one in oncology .
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-diethylamino-4-methylcoumarin: Similar in structure but with different substituents, leading to variations in its chemical and biological properties.
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Another compound with a similar core structure but different functional groups, affecting its reactivity and applications.
Uniqueness
6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one is unique due to the presence of the chloro and diethylamino groups, which confer specific chemical reactivity and potential biological activities. These structural features distinguish it from other similar compounds and make it a valuable molecule for research and development in various scientific fields.
Biological Activity
6-Chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one, with the CAS number 690215-02-2, is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 381.8 g/mol. The structure features a chromenone backbone substituted with a 4-diethylaminophenyl group and a chloro substituent, which may contribute to its biological properties.
1. Antidiabetic Activity
Recent studies have indicated that derivatives of chromenone compounds exhibit significant inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, compounds similar to 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one have shown promising results in inhibiting DPP-4 activity, leading to improved glucose tolerance in animal models. One study reported that a related compound provided over 80% inhibition of DPP-4 at an oral dose of 3 mg/kg within 24 hours, comparable to established antidiabetic drugs like omarigliptin .
2. Antioxidant Properties
The antioxidant activity of chromenone derivatives has been evaluated through various assays. In one study, several substituted chromenones demonstrated strong antioxidant effects, with some compounds showing an IC50 value as low as 2.07 μM . This suggests that 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one may also possess significant antioxidant properties due to its structural features.
The mechanisms underlying the biological activities of chromenone derivatives often involve interactions with specific biological targets:
- DPP-4 Inhibition : The inhibition of DPP-4 by chromenone derivatives is believed to enhance incretin levels, which subsequently promotes insulin secretion and decreases glucagon levels.
- Antioxidant Mechanism : The antioxidant activity is likely attributed to the ability of the chromenone structure to scavenge free radicals and chelate metal ions, thus preventing oxidative stress.
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats, a related compound was administered at varying doses to evaluate its effect on blood glucose levels. Results indicated a significant reduction in hyperglycemia at doses comparable to those used for traditional antidiabetic medications. The study concluded that the mechanism involved both DPP-4 inhibition and enhancement of insulin sensitivity .
Case Study 2: Antioxidant Evaluation
Another study focused on assessing the antioxidant potential of several chromenone derivatives using DPPH radical scavenging assays. Compounds were tested at different concentrations, revealing that those structurally similar to 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one exhibited higher radical scavenging activity than standard antioxidants like Trolox .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the chromen-2-one core using a Pechmann condensation reaction between substituted phenols and β-keto esters under acidic conditions (e.g., phosphorous oxychloride and ZnCl₂) . Next, introduce the (2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl moiety via a Claisen-Schmidt condensation between the chromenone and 4-diethylaminocinnamaldehyde. Optimize reaction conditions (e.g., NaOH/ethanol, 60–80°C) to enhance yield and stereoselectivity for the E-isomer . Monitor intermediates using TLC and purify via column chromatography.
Q. Key Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core synthesis | POCl₃, ZnCl₂, 110°C, 4h | 65–70 | >95% |
| Chalcone coupling | NaOH/EtOH, 70°C, 6h | 55–60 | >90% |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the E-configuration of the chalcone moiety via coupling constants (J = 15–16 Hz for trans-vinylic protons) . The diethylamino group shows a triplet at ~3.4 ppm (NCH₂) and a quartet at ~1.2 ppm (CH₃).
- IR : Detect carbonyl stretches (C=O) at ~1680 cm⁻¹ (chromenone) and ~1650 cm⁻¹ (chalcone) .
- UV-Vis : Monitor π→π* transitions (λmax ~350 nm) for conjugation analysis .
- Mass Spectrometry : Use HRMS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₂H₂₁ClNO₃).
Advanced Research Questions
Q. What strategies resolve discrepancies in crystallographic data during structural elucidation?
- Methodological Answer : For X-ray diffraction studies:
- Data Collection : Use a high-resolution diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement : Employ SHELXL for full-matrix least-squares refinement. Address disorder (e.g., solvent molecules) using PART instructions and restraints . Validate with R₁ (<5%) and wR₂ (<15%) metrics.
- Validation Tools : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and PLATON for symmetry checks .
Q. Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 10.25, 12.78, 14.32 |
| V (ų) | 1875.5 |
| Z | 4 |
Q. How can DFT calculations predict electronic properties and reactivity?
- Methodological Answer : Perform density functional theory (DFT) using Gaussian 09/B3LYP/6-311++G(d,p):
- Optimize geometry and compare bond lengths/angles with XRD data .
- Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge-transfer potential.
- Simulate IR/Vibrational spectra and validate against experimental data .
- Use NBO analysis to quantify hyperconjugation (e.g., diethylamino → chalcone conjugation) .
Q. What in vitro assays evaluate antimicrobial activity, and how are contradictions addressed?
- Methodological Answer :
- MIC/MBC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) . Prepare stock solutions in DMSO (<1% final concentration).
- Data Analysis : Address discrepancies (e.g., variable activity against strains) by correlating with logP (lipophilicity) and electrostatic potential maps from DFT .
- Control Experiments : Include ciprofloxacin as a positive control and solvent-only blanks.
Q. How are hydrogen-bonding patterns analyzed in the crystal lattice?
- Methodological Answer : Use graph-set analysis (Etter’s formalism) to classify motifs (e.g., D(2) for dimeric rings). Identify donor-acceptor pairs (e.g., O–H···O, N–H···O) using Mercury software . For example, the chromenone carbonyl may form C=O···H–N interactions with adjacent diethylamino groups .
Q. What synthetic optimizations improve yield of the chalcone moiety?
- Methodological Answer :
- Catalyst Screening : Compare NaOH, KOH, and piperidine in ethanol/THF . Microwave-assisted synthesis (100 W, 80°C, 20 min) can enhance yield by 15–20% .
- Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient).
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
